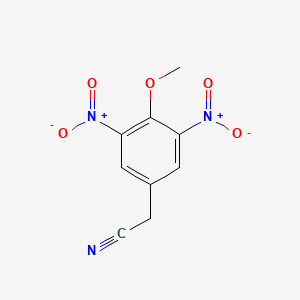
(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile
Vue d'ensemble
Description
“(4-Methoxy-3,5-dinitro-phenyl)-acetonitrile” is a chemical compound with the CAS Number: 1440526-42-0 . It has a molecular weight of 237.17 and is a yellow solid . The IUPAC name for this compound is 2-(4-methoxy-3,5-dinitrophenyl)acetonitrile .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H7N3O5 . The InChI Code is 1S/C9H7N3O5/c1-17-9-7(11(13)14)4-6(2-3-10)5-8(9)12(15)16/h4-5H,2H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a yellow solid . It has a molecular weight of 237.17 and a molecular formula of C9H7N3O5 .Applications De Recherche Scientifique
Electrochemical Behavior and Reaction Mechanisms : A study by Bautista-Martínez et al. (2003) explored the voltammetric behavior in acetonitrile of a family of quinones, suggesting that the Hammett–Zuman equation considers the substituent effect in electron transfer and chemically coupled reactions. This insight can be applied to understand the electrochemical properties of compounds similar to (4-Methoxy-3,5-dinitro-phenyl)-acetonitrile.
Mechanistic Insights into Reductive Cleavage : Research by Houmam et al. (2003) investigated the electrochemical reduction of aryl thiocyanates in acetonitrile, revealing a change in the reductive cleavage mechanism of the S-CN bond based on the substituent on the aryl ring. This study's findings could be relevant for understanding similar reactions in compounds like this compound.
Sonication Effects on Non-Radical Reactions : A study by Tuulmets et al. (2014) examined the effects of ultrasonic irradiation on the hydrolysis of 4-methoxyphenyl dichloroacetate in acetonitrile-water mixtures. Their findings provide insights into the kinetic effects of ultrasound in reactions, which could be relevant for the manipulation of this compound in similar conditions.
Solvolysis Reactions and Ion-Molecule Interactions : Research by Jia et al. (2002) explored the solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water, providing insights into the role of ion-molecule pairs in these reactions. Such understanding could be applied to the study of this compound.
Photodecomposition Studies : Alawode et al. (2011) conducted a study on the photochemistry of certain compounds in acetonitrile, including those with methoxy groups Alawode, Rayat & Robinson (2011). Their findings on photodecomposition pathways and the role of different substituents can be relevant for understanding the behavior of this compound under similar conditions.
Kinetic Sonication Effects and Solvent Influence : Piiskop et al. (2013) investigated the kinetic sonication effects in aqueous acetonitrile solutions, focusing on the hydrolysis of 4-methoxyphenyl dichloroacetate Piiskop, Salmar, Tuulmets, Kuznetsov & Järv (2013). This study contributes to the understanding of how ultrasonic irradiation can affect reaction rates in acetonitrile, which could apply to this compound.
Cyanogenic Glucosides Study : Yang et al. (2012) isolated new cyanogenic glucosides from Hydrangea macrophylla, including compounds with methoxy-phenyl acetonitrile groups Yang, Wang, Zhu, Yu, Lei & Liu (2012). This research is relevant for understanding the natural occurrence and synthesis of similar compounds.
Propriétés
IUPAC Name |
2-(4-methoxy-3,5-dinitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c1-17-9-7(11(13)14)4-6(2-3-10)5-8(9)12(15)16/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXYTAJMZJBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)
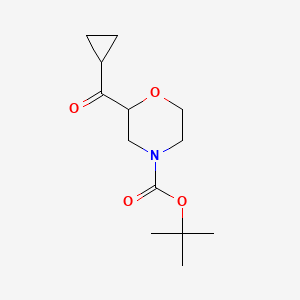
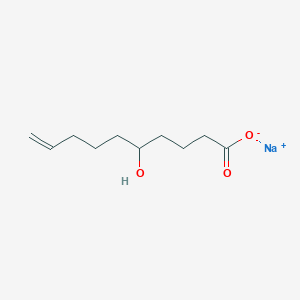
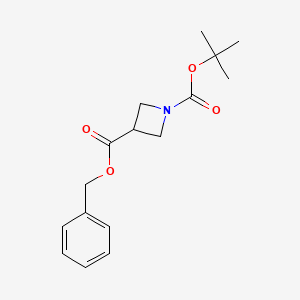

![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)

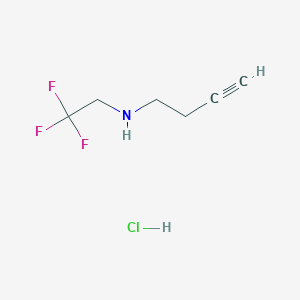
![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)

![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)
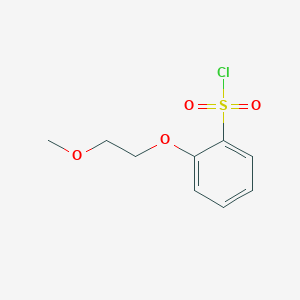
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)
